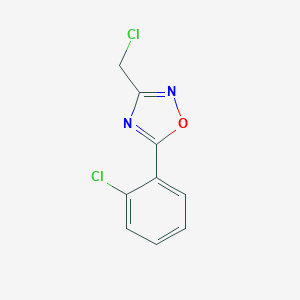

3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(14-13-8)6-3-1-2-4-7(6)11/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRIXIFYINOGIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585515 |

Source

|

| Record name | 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110704-33-1 |

Source

|

| Record name | 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110704-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a bioisostere for amide and ester functionalities, thereby enhancing the pharmacokinetic profiles of drug candidates. This guide provides a comprehensive, in-depth technical overview of a robust and reliable synthetic pathway to 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole, a key intermediate for the development of novel therapeutics. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the procedural choices, offering practical insights gleaned from extensive laboratory experience, and ensuring a self-validating protocol through meticulous attention to detail. All procedural details are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its prevalence in drug discovery stems from its metabolic stability and its ability to participate in hydrogen bonding, making it an attractive surrogate for more labile functional groups. Compounds incorporating this motif have demonstrated a wide spectrum of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The target molecule, this compound, is a versatile building block, with the reactive chloromethyl group at the 3-position serving as a handle for further molecular elaboration, and the 2-chlorophenyl substituent at the 5-position influencing the molecule's steric and electronic properties.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. This strategy hinges on the well-established method of constructing the 1,2,4-oxadiazole ring from an amidoxime precursor and an acylating agent.

The logical flow of the synthesis is as follows:

-

Step 1: Synthesis of the Amidoxime Precursor. The initial step involves the preparation of 2-chlorobenzamidoxime from the readily available 2-chlorobenzonitrile. This transformation is a nucleophilic addition of hydroxylamine to the nitrile group.

-

Step 2: Acylation and Intramolecular Cyclization. The synthesized 2-chlorobenzamidoxime is then acylated with chloroacetyl chloride. The resulting O-acylamidoxime intermediate undergoes a subsequent intramolecular cyclodehydration to yield the final product, this compound.

This strategic approach is illustrated in the workflow diagram below:

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Chlorobenzamidoxime

The initial and crucial step is the formation of the amidoxime precursor. This reaction proceeds through the nucleophilic attack of hydroxylamine on the electrophilic carbon of the nitrile group.

Reaction Scheme:

Caption: Synthesis of 2-chlorobenzamidoxime from 2-chlorobenzonitrile.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 2-Chlorobenzonitrile | 137.57 | 52.4 | 0.381 |

| Hydroxylamine Hydrochloride | 69.49 | 32.0 | 0.46 |

| Sodium Carbonate (anhydrous) | 105.99 | 49.0 | 0.46 |

| Ethanol (95%) | - | ~200 mL | - |

| Acetone | - | As needed | - |

Step-by-Step Protocol:

-

Preparation of Hydroxylamine Free Base (in situ): In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine hydroxylamine hydrochloride (32.0 g, 0.46 mol) and sodium carbonate (49.0 g, 0.46 mol) in approximately 200 mL of ethanol.[1]

-

Reaction Initiation: Stir the mixture at room temperature for 15-20 minutes to allow for the in situ formation of the hydroxylamine free base.

-

Addition of Nitrile: Slowly add 2-chlorobenzonitrile (52.4 g, 0.381 mol) to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain reflux for approximately 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts by suction filtration and wash the solids with a small amount of acetone.[1]

-

Purification: Combine the filtrate and the acetone washings and concentrate under reduced pressure using a rotary evaporator. To the resulting residue, add approximately 200 mL of acetone and allow the mixture to stand overnight at room temperature. The product will crystallize out of the solution.

-

Final Product: Collect the crystalline product by suction filtration, wash with a small amount of cold acetone, and dry to obtain 2-chlorobenzamidoxime.

Expert Insights: The in situ generation of hydroxylamine from its hydrochloride salt using a base like sodium carbonate is a common and cost-effective method. It is crucial to use anhydrous conditions to the extent possible, as water can hydrolyze the nitrile. The slow addition of the nitrile helps to control any potential exotherm.

Part 2: Synthesis of this compound

This final step involves the acylation of the amidoxime with chloroacetyl chloride, followed by a thermally induced cyclodehydration to form the 1,2,4-oxadiazole ring.

Reaction Scheme:

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and development.[1] This document will detail the expected chemical shifts, multiplicities, and coupling constants, supported by established principles of NMR spectroscopy and data from analogous structures. Furthermore, it will outline a robust experimental protocol for acquiring high-quality NMR data, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 1,2,4-Oxadiazoles in Drug Discovery

The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry.[1] Its unique electronic properties and metabolic stability make it a valuable bioisostere for amide and ester functionalities, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The title compound, this compound, incorporates several key pharmacophoric features, including a reactive chloromethyl group and a substituted aromatic ring, making its unambiguous characterization by NMR spectroscopy a critical step in any synthetic or drug development campaign.[2][3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation of small molecules.[5] Its ability to provide detailed information about the chemical environment of individual protons and carbons allows for the precise determination of molecular structure, conformation, and purity. This guide will serve as a practical resource for scientists working with this and related compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the chloromethyl protons and the protons of the 2-chlorophenyl ring. The predicted chemical shifts (in ppm, relative to a TMS standard) are based on the electronic environment of the protons, influenced by inductive effects and magnetic anisotropy.[6][7]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₂Cl | 4.8 - 5.2 | Singlet (s) | 2H | The protons of the chloromethyl group are deshielded by the adjacent electronegative chlorine atom and the 1,2,4-oxadiazole ring. |

| Ar-H | 7.4 - 8.2 | Multiplet (m) | 4H | The protons on the 2-chlorophenyl ring will appear in the aromatic region, with their specific chemical shifts and coupling patterns determined by their position relative to the chlorine atom and the oxadiazole ring. The ortho and para protons are typically more deshielded. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.[8]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₂Cl | 35 - 45 | The chloromethyl carbon is in the aliphatic region, shifted downfield due to the attached chlorine atom. |

| C3 (Oxadiazole) | 168 - 172 | This carbon is part of the heterocyclic ring and is significantly deshielded. |

| C5 (Oxadiazole) | 175 - 180 | Similar to C3, this carbon of the oxadiazole ring is highly deshielded. |

| Ar-C (ipso, attached to oxadiazole) | 125 - 130 | The ipso-carbon of the phenyl ring attached to the oxadiazole. |

| Ar-C (ipso, attached to Cl) | 132 - 136 | The ipso-carbon of the phenyl ring attached to the chlorine atom. |

| Ar-CH | 127 - 135 | The remaining aromatic carbons will appear in this region, with their specific shifts depending on their electronic environment. |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, minimizing potential sources of error.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.[9]

Step-by-Step Methodology:

-

Glassware and Equipment: Ensure all glassware, including the NMR tube, is scrupulously clean and dry to prevent contamination.[9][10]

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[9]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.[11]

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Caption: The logical flow from data acquisition to a fully processed NMR spectrum.

Synthesis and Potential Impurities

The synthesis of 3-(chloromethyl)-5-(substituted-phenyl)-1,2,4-oxadiazoles typically involves the reaction of a substituted benzamidoxime with chloroacetyl chloride. [12]Potential impurities that could be observed in the NMR spectrum include unreacted starting materials, byproducts from side reactions, and residual solvents. A careful analysis of the full spectrum is necessary to identify and quantify any such impurities.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound. By combining theoretical predictions with a robust experimental protocol, researchers can confidently characterize this important heterocyclic compound. The accurate interpretation of NMR data is a cornerstone of modern chemical research and is indispensable for advancing drug discovery and development programs. [4][13]

References

-

Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. QUÍMICA NOVA, 12(3), 221-224. Link

-

Ağar, E. (2000). ¹³C-NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Spectroscopy Letters, 33(4), 521-528. Link

-

Ucar, H., et al. (2014). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Beilstein Journal of Organic Chemistry, 10, 2138-2144. Link

-

Chemistry LibreTexts. (2023). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Link

-

Nanalysis. (2023). Guide: Preparing a Sample for NMR analysis – Part I. Link

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Link

-

Krasavin, M. (2022). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Preprints.org. Link

-

Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Link

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Link

-

Iowa State University. (n.d.). NMR Sample Preparation. Link

-

University of California, Los Angeles. (n.d.). How to make an NMR sample. Link

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Link

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Link

-

Labome. (2014). NMR Spectroscopy in Drug Discovery and Development. Link

-

National Center for Biotechnology Information. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PubMed Central. Link

-

Beilstein Journals. (2015). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Link

-

Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Link

-

ResearchGate. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Link

-

National Center for Biotechnology Information. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Link

-

ResearchGate. (2018). Synthesis and characterization of (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents. Link

-

Sci-Hub. (2007). 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. Link

-

ChemicalBook. (2022). This compound. Link

-

ResearchGate. (2015). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Link

-

National Center for Biotechnology Information. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PubMed Central. Link

-

American Chemical Society. (2024). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Link

-

ResearchGate. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Link

-

University of California, Los Angeles. (n.d.). How to make an NMR sample. Link

-

Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Link

-

Beilstein Journals. (2015). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Link

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Link

Sources

- 1. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 2. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. organomation.com [organomation.com]

- 11. How to make an NMR sample [chem.ch.huji.ac.il]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

mass spectrometry analysis of 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

Introduction: The Analytical Imperative for a Novel Heterocycle

In the landscape of modern drug discovery and development, heterocyclic scaffolds are of paramount importance. The 1,2,4-oxadiazole ring, in particular, is a privileged structure, frequently employed as a bioisosteric replacement for ester and amide functionalities to enhance metabolic stability and modulate physicochemical properties.[1] The subject of this guide, this compound, represents a class of compounds with significant potential in medicinal chemistry. Its robust characterization is a non-negotiable prerequisite for any further investigation, whether for lead optimization, metabolite identification, or quality control.

Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and specificity for both structural elucidation and quantification.[2] This guide provides a comprehensive framework for the mass spectrometric analysis of this dichlorinated oxadiazole derivative. We will delve into the foundational principles of its ionization and fragmentation behavior, present detailed, field-tested protocols for qualitative and quantitative analysis, and explain the causal logic behind our instrumental choices. This document is designed for researchers, analytical chemists, and drug development professionals who require a deep and practical understanding of how to approach the MS analysis of this and structurally related molecules.

Part 1: Foundational Physicochemical & Isotopic Characteristics

Before any analysis, a fundamental understanding of the molecule's properties is essential. The presence of two chlorine atoms is the most significant feature from a mass spectrometry perspective, as it imparts a highly characteristic isotopic signature.

The natural isotopic abundance of chlorine is approximately 75.8% for ³⁵Cl and 24.2% for ³⁷Cl. For a molecule containing two chlorine atoms, this results in a predictable triplet of isotopic peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1.[3][4] This pattern is a powerful diagnostic tool for confirming the presence of the analyte and discriminating it from background noise.

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂N₂O | [5] |

| CAS Number | 110704-33-1 | [6] |

| Monoisotopic Mass | 227.9857 Da | Calculated |

| Average Mass | 229.06 g/mol | Calculated |

| Predicted Boiling Point | 352.6±52.0 °C | [6] |

| Predicted Density | 1.400±0.06 g/cm³ | [6] |

Table 1: Physicochemical Properties and Isotopic Distribution of the Target Analyte. The table below details the theoretical m/z values and expected relative abundances for the molecular ion cluster. Verifying this pattern in the acquired spectrum is a critical first step in data validation.

| Isotopic Peak | Theoretical m/z | Relative Abundance (%) |

| M (³⁵Cl, ³⁵Cl) | 227.9857 | 100.0 |

| M+1 | 228.9887 | 9.9 |

| M+2 (³⁵Cl, ³⁷Cl) | 229.9828 | 65.1 |

| M+3 | 230.9858 | 6.4 |

| M+4 (³⁷Cl, ³⁷Cl) | 231.9798 | 10.6 |

| M+5 | 232.9828 | 1.0 |

Part 2: Ionization & Fragmentation Behavior: A Mechanistic Perspective

The choice of ionization technique is dictated by the analytical objective. For structural confirmation, the energetic fragmentation provided by Electron Ionization (EI) is often preferred. For sensitive quantification, particularly when coupled with liquid chromatography, soft ionization techniques like Electrospray Ionization (ESI) are the industry standard.[7]

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions (typically 70 eV), 1,2,4-oxadiazole systems are known to undergo a characteristic ring cleavage via a retro-cyclization-addition (RCA) fragmentation.[8] The fragmentation of this compound is expected to be governed by the cleavage of the heterocyclic ring and losses related to the chloro-substituents.

Key Predicted EI Fragmentation Pathways:

-

Oxadiazole Ring Cleavage: The primary fragmentation is anticipated to be the cleavage of the N2-C3 and O1-C5 bonds, leading to the formation of key nitrile and isocyanate radical cations or related fragments.

-

Loss of Chlorine: Cleavage of the C-Cl bond from either the chloromethyl or chlorophenyl group is a common pathway for halogenated compounds.[9]

-

Loss of Chloromethyl Radical: The expulsion of the ·CH₂Cl radical is a highly probable event, leading to a stable substituted oxadiazole cation.

-

Formation of Benzoyl Cation: Cleavage can lead to the formation of the 2-chlorobenzoyl cation ([C₇H₄ClO]⁺, m/z 139/141), a common and stabilizing fragment.

Figure 1: Proposed Electron Ionization (EI) Fragmentation Pathway. This diagram illustrates the major predicted fragmentation routes for the parent molecule under typical GC-MS conditions.

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

For LC-MS applications, ESI in positive ion mode is the logical choice, generating the protonated molecule, [M+H]⁺ (m/z 229/231/233). Subsequent MS/MS analysis via Collision-Induced Dissociation (CID) provides fragments suitable for structural confirmation and, critically, for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) in quantitative assays.

Fragmentation of the [M+H]⁺ precursor is expected to proceed via lower-energy pathways compared to EI. The most likely fragmentation points will be the bonds susceptible to cleavage following protonation, likely on one of the nitrogen atoms of the oxadiazole ring.

Table 2: Predicted Precursor and Product Ions for LC-MS/MS Analysis

| Ion | m/z (³⁵Cl/³⁷Cl) | Description | Proposed Neutral Loss |

| Precursor [M+H]⁺ | 229.0/231.0 | Protonated Molecule | - |

| Product Ion 1 | 179.0/181.0 | Loss of chloromethane | CH₂Cl + H |

| Product Ion 2 | 139.0/141.0 | 2-Chlorobenzoyl cation | C₂H₂ClN₂ |

| Product Ion 3 | 111.0/113.0 | Chlorophenyl cation | C₃H₂ClN₂O |

Part 3: Practical Analytical Methodologies

The following protocols are designed as robust starting points for the analysis of this compound, grounded in common practices within the pharmaceutical industry.[2][10]

Protocol 1: Qualitative Analysis and Structural Confirmation by GC-MS

This workflow is ideal for confirming the identity and assessing the purity of a synthesized standard or for identifying the compound in a simple matrix.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~10 µg/mL for injection. The causality here is to ensure the analyte concentration is within the linear dynamic range of the detector and avoids column overload.

-

-

Instrumentation: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer with an EI source.

-

Experimental Parameters:

| Parameter | Setting | Rationale |

| GC Inlet | Splitless, 250 °C | Ensures efficient volatilization without thermal degradation. |

| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | A general-purpose, low-polarity column providing good peak shape for a wide range of semi-volatile compounds. |

| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | A standard temperature ramp to ensure good separation from solvent and any potential impurities. |

| MS Source | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |

| Source Temp. | 230 °C | Optimal temperature to maintain compound integrity in the gas phase. |

| Scan Range | m/z 40-400 | Covers the molecular ion and all expected significant fragments. |

-

Data Analysis:

-

Extract the Total Ion Chromatogram (TIC) and locate the peak for the target analyte.

-

Examine the mass spectrum of the peak. Confirm the presence of the M, M+2, and M+4 isotopic cluster at m/z 228, 230, and 232 with the correct ~9:6:1 ratio.

-

Match the major fragment ions (e.g., m/z 179/181, 139/141, 111/113) to the predicted fragmentation pattern.

-

Protocol 2: High-Sensitivity Quantitative Analysis by LC-MS/MS

This workflow is the gold standard for quantifying the analyte in complex biological or environmental matrices, a common requirement in drug development.[11] It employs the highly selective and sensitive technique of Multiple Reaction Monitoring (MRM).

Figure 2: Workflow for Quantitative LC-MS/MS Analysis. This diagram outlines the key stages from sample preparation to final data acquisition for a typical bioanalytical assay.

Step-by-Step Methodology:

-

Sample Preparation (Example: Plasma):

-

To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (a structurally similar, stable isotope-labeled analog is ideal).

-

Add 300 µL of cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins. This is a common "protein crash" method that is fast and effective.

-

Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). This step ensures compatibility with the LC mobile phase and helps focus the analyte band at the head of the column.

-

-

Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole (QqQ) or QTRAP mass spectrometer with an ESI source.

-

Experimental Parameters:

| Parameter | Setting | Rationale |

| LC Column | C18, 50 mm x 2.1 mm, <2 µm particle size | A C18 stationary phase provides excellent retention for moderately nonpolar compounds like this one. The short length and small particles are ideal for fast, high-efficiency separations. |

| Mobile Phase A | Water + 0.1% Formic Acid | The acid promotes protonation for efficient ESI+ ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A common organic solvent with good elution strength and UV transparency. |

| Gradient | 5% to 95% B over 3 minutes | A rapid gradient is suitable for high-throughput analysis while ensuring the analyte is eluted as a sharp peak. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |

| MS Source | ESI, Positive Ion Mode | Optimal for this nitrogen-containing heterocycle. |

| MRM Transitions | Primary: 229.0 -> 179.0; Confirmatory: 229.0 -> 139.0 | The primary transition is typically the most intense and is used for quantification. The secondary transition confirms identity. The specific collision energies must be optimized empirically for the instrument in use. |

-

Data Analysis & Validation:

-

Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the known concentration of spiked standards.

-

The curve should be fitted with a linear regression, weighted if necessary (e.g., 1/x²), with an R² value > 0.99.

-

Quantify unknown samples by interpolating their peak area ratios from this calibration curve.

-

The method should be validated according to established guidelines (e.g., ICH or FDA) for accuracy, precision, selectivity, and stability.

-

Conclusion

The mass spectrometric analysis of this compound is a task that can be approached with high confidence using modern instrumentation. A thorough understanding of its unique dichlorinated isotopic signature is the first pillar of a successful analysis. For structural confirmation, GC-MS with Electron Ionization provides rich, reproducible fragmentation patterns dominated by cleavage of the oxadiazole ring. For quantitative applications, a well-validated LC-MS/MS method using Electrospray Ionization and Multiple Reaction Monitoring delivers the sensitivity, selectivity, and throughput required in a demanding drug development environment. The protocols and mechanistic insights provided in this guide serve as a comprehensive roadmap for any scientist tasked with the analysis of this important chemical entity.

References

-

Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

- Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

-

National Center for Biotechnology Information. (n.d.). 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole. PubChem. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-5-Methyl-1,2,4-Oxadiazole. PubChem. Retrieved January 24, 2026, from [Link]

- Dong, M. W. (2016). Application of LCMS in small-molecule drug development. LCGC North America.

- Acta Crystallographica Section E Structure Reports Online. (2007). 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole.

- Workman, J., & Smith, B. (2023). Halogenated Organic Compounds. Spectroscopy Online.

- Pihlaja, K., Agirbas, H., Ovcharenko, V., & Valtamo, P. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760-764.

-

BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved January 24, 2026, from [Link]

-

Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. (n.d.). SciELO. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved January 24, 2026, from [Link]

-

Beilstein Journals. (n.d.). Supporting Information: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Retrieved January 24, 2026, from [Link]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved January 24, 2026, from [Link]

- Al-Duais, M. A., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Pharmaceutical Chemistry Journal, 57, 1-7.

- Zenkevich, I. G. (2009). Mass spectrometry of halogen-containing organic compounds. Mass Spectrometry Reviews, 28(4), 551-599.

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Retrieved January 24, 2026, from [Link]

- Gali, R., et al. (2022). Metal Complexes of Oxadiazole Ligands: An Overview. Molecules, 27(19), 6296.

- Beccaria, M., & Cabooter, D. (2020). Current developments in LC–MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.

Sources

- 1. ijper.org [ijper.org]

- 2. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 110704-33-1 [chemicalbook.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioagilytix.com [bioagilytix.com]

An In-depth Technical Guide to 3-(chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (CAS Number: 110704-33-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is a halogenated heterocyclic compound belonging to the 1,2,4-oxadiazole class of molecules. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of the known properties, potential hazards, and synthetic approaches related to this specific molecule, intended to support research and development activities.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂N₂O | |

| Molecular Weight | 229.06 g/mol | |

| Boiling Point (Predicted) | 352.6 ± 52.0 °C | [2] |

| Density (Predicted) | 1.400 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -3.21 ± 0.44 | [2] |

Toxicological Profile and Hazards

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several hazards. This information is critical for ensuring laboratory safety and designing appropriate handling protocols.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

The hazard classifications for a structurally related compound, 5-(Chloromethyl)-3-m-tolyl-[1][2][3]oxadiazole, further support the need for caution, as it is classified as causing severe skin burns and eye damage (Skin Corrosion/Irritation Category 1B) and being harmful if swallowed (Acute Toxicity (Oral) Category 4).[4]

Safety and Handling:

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (goggles or face shield), and respiratory protection.[4]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]

-

First Aid:

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water. If skin irritation or rash occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

Synthetic Approaches

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in the chemical literature. A common and effective method involves the reaction of an amidoxime with a carboxylic acid or its derivative, followed by a cyclodehydration step.

Generalized Synthetic Protocol for 3,5-Disubstituted-1,2,4-Oxadiazoles

A prevalent method for constructing the 1,2,4-oxadiazole ring is the coupling of an amidoxime with a carboxylic acid, often activated in situ, followed by cyclization.[5]

Step 1: Formation of the O-Acyl Amidoxime Intermediate

The initial step involves the acylation of the amidoxime with a suitable acylating agent.

-

Reactants:

-

2-Chlorobenzamidoxime

-

Chloroacetyl chloride (as the acylating agent)

-

A non-nucleophilic base (e.g., pyridine, triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

-

Procedure:

-

Dissolve 2-chlorobenzamidoxime in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the base, followed by the dropwise addition of chloroacetyl chloride.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is typically worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure.

-

Step 2: Cyclodehydration to the 1,2,4-Oxadiazole Ring

The O-acyl amidoxime intermediate is then cyclized to form the final 1,2,4-oxadiazole product.

-

Procedure:

-

The crude O-acyl amidoxime can be heated in a high-boiling point solvent (e.g., toluene, xylene) to induce thermal cyclization.

-

Alternatively, the cyclization can be promoted by the addition of a dehydrating agent or by conducting the reaction under microwave irradiation, which can significantly reduce reaction times.[1]

-

The final product is then purified, typically by column chromatography on silica gel.

-

Caption: Generalized synthetic workflow for this compound.

Potential Biological and Pharmacological Significance

The 1,2,4-oxadiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[6] Derivatives of 1,2,4-oxadiazole have been reported to exhibit a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: Numerous studies have demonstrated the potential of 1,2,4-oxadiazole derivatives as anticancer agents.[1]

-

Antifungal and Antibacterial Activity: This class of compounds has also shown promise in the development of new antimicrobial agents.[7][8]

-

Anti-inflammatory and Analgesic Effects: Some 1,2,4-oxadiazole derivatives have been investigated for their anti-inflammatory and pain-relieving properties.[7]

The presence of the 1,2,4-oxadiazole core in this compound suggests that this compound could be a valuable starting point for the design and synthesis of novel therapeutic agents. The specific substitutions on the phenyl and chloromethyl groups will undoubtedly influence its biological activity profile, making it a person of interest for further investigation.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 110704-33-1 [chemicalbook.com]

- 3. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. jddtonline.info [jddtonline.info]

- 7. mdpi.com [mdpi.com]

- 8. d-nb.info [d-nb.info]

The Biological Activity of 3,5-Disubstituted 1,2,4-Oxadiazole Derivatives: A Framework for Drug Discovery

An In-depth Technical Guide:

Executive Summary

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its versatile biological activities and its utility as a bioisosteric replacement for amide and ester functionalities.[1] This guide provides a comprehensive technical overview of the biological activities associated with 1,2,4-oxadiazole derivatives, using the specific chemical structure, 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole, as a representative framework. We will explore the synthesis, key biological activities including anticancer and antifungal properties, underlying mechanisms of action, and the experimental protocols used for their evaluation. The narrative is grounded in peer-reviewed literature to ensure scientific integrity, providing researchers with both foundational knowledge and actionable insights for advancing their own drug discovery programs.

The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

Oxadiazoles are a class of five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms.[1][2] Among the four possible isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole), the 1,2,4- and 1,3,4-oxadiazole scaffolds are the most extensively studied due to their chemical stability and broad pharmacological potential.[2][3][4]

The 1,2,4-oxadiazole ring is particularly noteworthy for several reasons:

-

Chemical Stability: Unlike its other isomers, the 3,5-disubstituted 1,2,4-oxadiazole ring is highly stable, tolerating both strong acids and bases.[5] This robustness is a critical attribute for drug candidates, ensuring they can withstand physiological conditions.

-

Bioisosterism: The 1,2,4-oxadiazole nucleus is widely recognized as a non-classical bioisostere of amide and ester groups. This substitution can significantly improve a molecule's pharmacokinetic profile by enhancing metabolic stability against hydrolysis by esterases and amidases, a common challenge in drug development.

-

Pharmacological Versatility: The scaffold is a component in a vast number of compounds exhibiting a wide spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, antibacterial, and antiviral properties.[2][4][6]

The specific structure of This compound exemplifies the key features of this class. The substituents at the C3 (chloromethyl) and C5 (2-chlorophenyl) positions are critical determinants of the molecule's biological activity and its interaction with molecular targets. The electron-withdrawing nature of the oxadiazole ring, particularly through the C5 position, influences the overall electronic properties of the molecule.[5]

Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazole Derivatives

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate.[2] This is typically achieved by reacting an N-hydroxyimidamide (amidoxime) with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride.[2][3] Modern advancements often utilize coupling agents or microwave irradiation to improve yields and reduce reaction times.[2]

General Synthetic Workflow

A general, adaptable workflow for synthesizing a derivative like this compound is illustrated below. The process involves two main stages: the formation of the amidoxime from a nitrile, and its subsequent condensation and cyclization with a carboxylic acid derivative.

Caption: General synthesis of a 3,5-disubstituted 1,2,4-oxadiazole.

Experimental Protocol: Representative Synthesis

This protocol describes a standard laboratory procedure for the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole, which can be adapted for specific target molecules.

Objective: To synthesize a 1,2,4-oxadiazole derivative via condensation of an amidoxime and a carboxylic acid.

Materials:

-

Substituted N'-hydroxybenzimidamide (Amidoxime)

-

Substituted Carboxylic Acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the starting amidoxime (1.0 eq), carboxylic acid (1.1 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

-

Base Addition: Add TEA (2.5 eq) to the mixture dropwise while stirring at room temperature.

-

Condensation & Cyclization: Heat the reaction mixture to 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Extraction: Extract the aqueous solution with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 3,5-disubstituted 1,2,4-oxadiazole derivative.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

Anticancer Activity

One of the most promising therapeutic areas for 1,2,4-oxadiazole derivatives is oncology.[6][7] Numerous studies have demonstrated their potent cytotoxic effects against a wide range of cancer cell lines.[2][8] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer signaling pathways or the induction of programmed cell death (apoptosis).

Mechanism of Action: Enzyme Inhibition

Many 1,2,4-oxadiazole derivatives function as potent inhibitors of enzymes that are overexpressed or hyperactivated in cancer cells, such as protein kinases and histone deacetylases (HDACs).

-

Kinase Inhibition (e.g., EGFR, c-Met): Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase frequently overexpressed in various tumors, including lung and breast cancer.[7] Specific 1,2,4-oxadiazole derivatives have been designed to inhibit EGFR and other kinases like c-Met, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[7] For instance, a derivative featuring a urea linker between a phenyl-oxadiazole and a second phenyl ring showed potent, broad-spectrum antiproliferative activity with IC₅₀ values in the sub-micromolar range against non-small cell lung cancer lines.[7]

Caption: Mechanism of SDH inhibition by a 1,2,4-oxadiazole derivative.

Data Presentation: In Vitro Antifungal Activity

The table below presents the efficacy (EC₅₀) of two lead 1,2,4-oxadiazole compounds against several plant-pathogenic fungi.

| Compound ID | R. solani | F. graminearum | E. turcicum | C. capsica | Reference |

| 4f | 12.68 µg/mL | 29.97 µg/mL | 29.14 µg/mL | 8.81 µg/mL | [3] |

| 4q | 38.88 µg/mL | 149.26 µg/mL | 228.99 µg/mL | 41.67 µg/mL | [3] |

| Carbendazim | - | - | 109.56 µg/mL | - | [3] |

Notably, compound 4f showed significantly better activity against E. turcicum than the commercial fungicide carbendazim. [3]

Experimental Protocol: Mycelial Growth Inhibition Assay

Objective: To determine the in vitro efficacy of 1,2,4-oxadiazole derivatives in inhibiting the growth of pathogenic fungi.

Principle: This method measures the direct effect of a compound on the radial growth of a fungus on a solid nutrient medium. The inhibition rate is calculated by comparing the growth in the presence of the compound to a control.

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Pure cultures of test fungi (e.g., R. solani, F. graminearum)

-

Test compound dissolved in DMSO

-

Sterile Petri dishes (9 cm diameter)

-

Sterile cork borer (5 mm diameter)

Procedure:

-

Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Cool the medium to about 50-60°C.

-

Compound Addition: Add the test compound (dissolved in DMSO) to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL). A control plate should be prepared with an equivalent amount of DMSO. Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Fungal Inoculation: Use a sterile cork borer to cut a 5 mm mycelial disc from the edge of an actively growing fungal culture.

-

Incubation: Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).

-

Growth Measurement: Incubate the plates at 25-28°C in the dark for 3-7 days, or until the mycelium in the control plate has reached the edge of the dish.

-

Data Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter in the treatment group.

-

EC₅₀ Determination: To determine the EC₅₀ value, repeat the assay with a range of compound concentrations and use the resulting inhibition data to perform a probit analysis. [3]

Concluding Remarks and Future Perspectives

The 1,2,4-oxadiazole scaffold represents a highly versatile and privileged structure in modern drug discovery. Derivatives built upon this core, such as the conceptual this compound, exhibit a remarkable breadth of biological activities, with particularly strong evidence in the fields of oncology and mycology. Their function as stable bioisosteres for metabolically labile groups further enhances their appeal as drug candidates.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Optimization: Further exploration of substitutions at the C3 and C5 positions is crucial to enhance potency and selectivity for specific biological targets. Studies have shown that the introduction of electron-withdrawing groups can increase antitumor activity. [2]* In Vivo Efficacy and Toxicology: Promising lead compounds identified through in vitro screening must be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetic profiles (ADME), and safety.

-

Mechanism Deconvolution: For novel compounds, a thorough investigation into their precise mechanism of action is essential for understanding their therapeutic potential and for identifying potential biomarkers for patient selection.

By leveraging the foundational knowledge presented in this guide, researchers are well-equipped to design and evaluate novel 1,2,4-oxadiazole derivatives, paving the way for the next generation of targeted therapeutics.

References

-

Title: Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives Source: MDPI URL: [Link]

-

Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: PubMed Central (PMC) URL: [Link]

-

Title: Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds Source: PubMed Central (PMC) URL: [Link]

-

Title: A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024 Source: ResearchGate URL: [Link]

-

Title: Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications Source: Arkivoc URL: [Link]

-

Title: Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

-

Title: Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity Source: ACS Omega URL: [Link]

-

Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture Source: MDPI URL: [Link]

-

Title: Biological activity of oxadiazole and thiadiazole derivatives Source: PubMed Central (PMC) URL: [Link]

-

Title: Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies Source: ResearchGate URL: [Link]

-

Title: Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. ijper.org [ijper.org]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Targets of 1,2,4-Oxadiazole Compounds

Abstract

The 1,2,4-oxadiazole is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure." Its value stems not only from its broad spectrum of biological activities but also from its utility as a robust bioisostere for metabolically labile ester and amide functionalities, enhancing the pharmacokinetic profiles of drug candidates.[1][2][3] This technical guide provides an in-depth analysis of the key therapeutic targets modulated by 1,2,4-oxadiazole-containing compounds. We will explore the mechanistic rationale behind targeting these proteins, present exemplary compounds, and detail the experimental workflows required for their validation. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics leveraging this versatile scaffold.

Chapter 1: The 1,2,4-Oxadiazole: A Scaffold of Strategic Importance

Physicochemical Properties and Bioisosteric Role

The 1,2,4-oxadiazole ring is an aromatic heterocycle characterized by its planar structure, low basicity, and capacity to act as a hydrogen bond acceptor. Its most critical role in modern drug design is as a bioisosteric replacement for esters and amides.[2]

-

Causality of its Utility : Amide and ester groups are common pharmacophoric elements but are often susceptible to enzymatic hydrolysis by proteases and esterases, leading to poor metabolic stability and short in-vivo half-lives. The 1,2,4-oxadiazole ring mimics the key electronic and steric features of these groups—specifically their hydrogen bonding capacity and planar conformation—while being significantly more resistant to metabolic degradation.[3] This substitution can transform a compound with poor drug-like properties into a viable clinical candidate. The two regioisomers, 1,2,4- and 1,3,4-oxadiazoles, can have markedly different effects on a molecule's physical properties, with the 1,3,4-isomer generally showing lower lipophilicity and improved metabolic stability.[4][5]

A "Privileged Structure" in Drug Discovery

The term "privileged structure" refers to a molecular scaffold capable of binding to multiple, distinct biological targets. The 1,2,4-oxadiazole has proven its versatility by serving as a core component in agents targeting a wide array of protein families, including enzymes, G-protein coupled receptors (GPCRs), and nuclear receptors.[6][7] This guide will focus on several of the most well-validated and promising therapeutic targets.

Chapter 2: Key Therapeutic Targets in Neurology and Inflammation

Fatty Acid Amide Hydrolase (FAAH): Modulating the Endocannabinoid System

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that is the primary catabolic enzyme for a class of endogenous signaling lipids, most notably the endocannabinoid anandamide (AEA).[8][9]

-

Therapeutic Rationale : By inhibiting FAAH, the endogenous levels of AEA are increased at its sites of action.[10] Elevated AEA levels enhance the activation of cannabinoid receptors (CB1 and CB2), producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 agonists.[10][11] This makes FAAH a prime target for non-addictive pain and anxiety treatments.

-

Mechanism of 1,2,4-Oxadiazole Modulators : Many potent FAAH inhibitors are α-ketoheterocycles that function as reversible covalent inhibitors.[11] They form a stable hemiketal with a key serine residue in the enzyme's active site. The 1,2,4-oxadiazole ring is often incorporated into these structures to enhance metabolic stability and fine-tune electronic properties, thereby optimizing both potency and selectivity.[8]

| Compound ID | Structure Description | Target(s) | Potency (Kᵢ or IC₅₀) | Reference |

| OL-135 | α-ketooxazole with a biphenyl C2 side chain | FAAH | Kᵢ = 4.1 nM (rat FAAH) | [8] |

| URB597 | A well-known carbamate-based FAAH inhibitor (for comparison) | FAAH | IC₅₀ ≈ 5 nM (rat brain) | [12] |

Experimental Protocol: A Self-Validating FAAH Inhibition Assay

This protocol describes a robust, fluorescence-based assay for determining the inhibitory potency (IC₅₀) of test compounds against FAAH. The assay relies on a fluorogenic FAAH substrate that becomes fluorescent upon cleavage.

Pillar of Trustworthiness : This protocol is self-validating through the mandatory inclusion of controls. The Z-factor calculation is a critical step to ensure the assay is robust and suitable for screening.

Methodology:

-

Reagent Preparation :

-

Assay Buffer : Tris-HCl (50 mM, pH 9.0), 0.1% BSA.

-

Enzyme Stock : Recombinant human FAAH diluted in assay buffer to a working concentration of 2x the final desired concentration (e.g., 2 nM final).

-

Substrate Stock : Fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin) dissolved in DMSO, then diluted in assay buffer to a 2x working concentration (e.g., 20 µM final).

-

Test Compound : Serially dilute the 1,2,4-oxadiazole compound in DMSO, then in assay buffer to create a range of 2x concentrations.

-

Positive Control : A known FAAH inhibitor (e.g., URB597) at a concentration known to give >95% inhibition.

-

Negative Control : DMSO vehicle (typically 1% final concentration).

-

-

Assay Procedure (384-well plate format) :

-

Add 10 µL of test compound, positive control, or negative control (DMSO) to appropriate wells.

-

Add 10 µL of the 2x FAAH enzyme stock to all wells except the "No Enzyme" control wells. Add 10 µL of assay buffer to these wells instead.

-

Incubate for 30 minutes at 30°C to allow for compound-enzyme binding.

-

Initiate the reaction by adding 20 µL of the 2x substrate stock to all wells.

-

Read the plate immediately on a fluorescence plate reader (Excitation/Emission appropriate for the fluorophore, e.g., 380/460 nm) in kinetic mode for 30-60 minutes, taking readings every 2 minutes.

-

-

Data Analysis :

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Validate the Assay :

-

Calculate the Z-factor using the positive and negative controls: Z' = 1 - (3*(σ_pos + σ_neg)) / |μ_pos - μ_neg|. An assay is considered excellent if Z' > 0.5. If not, the assay must be optimized before proceeding.

-

-

Normalize the data: % Inhibition = 100 * (1 - (Rate_compound - Rate_no_enzyme) / (Rate_neg_control - Rate_no_enzyme)).

-

Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Signaling Pathway Visualization

The following diagram illustrates the central role of FAAH in terminating anandamide signaling. Inhibition of FAAH leads to a sustained activation of cannabinoid receptors.

Caption: FAAH-mediated degradation of anandamide and its inhibition.

Chapter 3: Key Therapeutic Targets in Oncology

Sphingosine Kinases (SphK1/SphK2): Disrupting Pro-Survival Lipid Signaling

Sphingosine kinases (SphK1 and SphK2) are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell proliferation, survival, migration, and angiogenesis.[13][14]

-

Therapeutic Rationale : The "S1P rheostat" model posits that the balance between ceramide/sphingosine (pro-apoptotic) and S1P (pro-survival) dictates cell fate. In many cancers, SphK1 is overexpressed, tipping this balance towards survival and proliferation. Therefore, inhibiting SphK1 is a promising strategy to reduce S1P levels, thereby promoting cancer cell apoptosis and inhibiting tumor growth.[15][16]

-

Mechanism of 1,2,4-Oxadiazole Modulators : A number of potent and selective SphK inhibitors incorporate a 1,2,4-oxadiazole ring.[17] This scaffold often links a lipid-like tail, which anchors in the sphingosine-binding pocket, to a polar headgroup. The oxadiazole's rigidity and electronic properties are crucial for achieving high potency and, importantly, selectivity between the SphK1 and SphK2 isoforms.[14] For instance, subtle changes in the oxadiazole's position or its substituents can flip selectivity from one isoform to the other.[15]

| Compound ID | Structure Description | Target Selectivity | Potency (Kᵢ) | Reference |

| SLP7111228 | Pyrrolidine-carboximidamide with an oxadiazole linker | SphK1 selective | 48 nM | [16] |

| Compound 11g | Amidine-based inhibitor with a specific oxadiazole isomer | SphK1 selective (>700-fold) | 28 nM | [14] |

| SLP120701 | Guanidine-based inhibitor with an oxadiazole linker | SphK2 selective | 1 µM | [15] |

| Compound 22c | Novel 1,2,4-oxadiazole derivative | SphK2 selective (28-fold) | 2.24 µM | [13] |

Indoleamine 2,3-Dioxygenase 1 (IDO1): An Immuno-Oncology Target

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[18][19]

-

Therapeutic Rationale : In the tumor microenvironment, IDO1 expression is a key mechanism of immune evasion.[20] By depleting local tryptophan and producing immunosuppressive kynurenine metabolites, IDO1 suppresses the activity of effector T cells and promotes the function of regulatory T cells, effectively shielding the tumor from immune attack.[21] IDO1 inhibitors aim to reverse this immunosuppression, restoring the immune system's ability to recognize and eliminate cancer cells, making them attractive partners for checkpoint inhibitors.

-

Mechanism of 1,2,4-Oxadiazole Modulators : Several classes of IDO1 inhibitors have been developed, with some incorporating the 1,2,4-oxadiazole scaffold. These compounds are designed to bind to the active site of IDO1, often coordinating with the heme iron, to block tryptophan access and subsequent degradation. The oxadiazole can serve as a stable structural element or a linker to position key interacting moieties within the enzyme's active site.

Workflow Visualization: High-Throughput Screening (HTS) Cascade

The following diagram outlines a typical workflow for identifying and validating novel enzyme inhibitors, a process applicable to targets like FAAH, SphK, and IDO1.

Caption: A generalized HTS cascade for enzyme inhibitor discovery.

Chapter 4: Emerging Targets and Future Perspectives

The versatility of the 1,2,4-oxadiazole scaffold continues to be explored against a growing list of targets.[22]

-

Anti-Infective Agents : Compounds have shown activity against various pathogens, including bacteria, fungi, parasites, and viruses, by targeting pathogen-specific enzymes or pathways.[23]

-

Epigenetic Targets : Beyond kinases, the scaffold has been successfully incorporated into inhibitors of Histone Deacetylases (HDACs), demonstrating its potential in epigenetic modulation for cancer therapy.[7]

-

GPCRs : 1,2,4-oxadiazole derivatives have been developed as modulators for various GPCRs, including kappa opioid receptors for neuropsychiatric disorders and prostanoid receptors for inflammation.[7]

The future of 1,2,4-oxadiazole-based drug discovery lies in leveraging its proven bioisosteric advantages while exploring novel chemical space. The application of advanced computational methods for in-silico screening and structure-based design will undoubtedly accelerate the identification of new modulators for both established and novel therapeutic targets.

References

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). Molecular Diversity. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Pharmaceuticals. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. [Link]

-

A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. (2022). Archiv der Pharmazie. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). MDPI. [Link]

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2023). ResearchGate. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Semantic Scholar. [Link]

-

What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past. (2020). Journal of Experimental & Clinical Cancer Research. [Link]

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2011). Chemical Reviews. [Link]

-

Novel oxadiazole analogs as anticancer agents: Design, synthesis, in vitro and in vivo biological evaluation, and computer studies of sphingosine kinase inhibitors. (2024). Bioorganic & Medicinal Chemistry. [Link]

-

Bioisosterism: 1,2,4-Oxadiazole Rings. (2023). ChemMedChem. [Link]

-

Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. (2016). Journal of Medicinal Chemistry. [Link]

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. (2022). International Journal of Molecular Sciences. [Link]

-

Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. (2021). Molecules. [Link]

-

Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. (2024). ResearchGate. [Link]

-

Oxadiazoles in Medicinal Chemistry. (2011). Journal of Medicinal Chemistry. [Link]

-

Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (2021). Journal of Medicinal Chemistry. [Link]

-

Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. (2020). Frontiers in Chemistry. [Link]

-

Sphingosine kinase inhibitors: A patent review. (2018). Expert Opinion on Therapeutic Patents. [Link]

-

Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. (2008). Journal of Medicinal Chemistry. [Link]

-

Bioisosterism: 1,2,4-Oxadiazole Rings. (2023). ResearchGate. [Link]

-

Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (2018). RSC Medicinal Chemistry. [Link]

-

Fatty-acid amide hydrolase 1. (N.D.). Wikipedia. [Link]

-

Structural Requirements and Docking Analysis of Amidine-Based Sphingosine Kinase 1 Inhibitors Containing Oxadiazoles. (2016). ACS Medicinal Chemistry Letters. [Link]

-

Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (2021). Journal of Hematology & Oncology. [Link]

-

Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases. (2021). Frontiers in Immunology. [Link]

-

Oxadiazole isomers: all bioisosteres are not created equal. (2012). MedChemComm. [Link]

Sources

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Novel oxadiazole analogs as anticancer agents: Design, synthesis, in vitro and in vivo biological evaluation, and computer studies of sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural Requirements and Docking Analysis of Amidine-Based Sphingosine Kinase 1 Inhibitors Containing Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 20. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its role as a versatile bioisostere for amide and ester functionalities.[1][2] This five-membered heterocyclic ring is present in a wide array of pharmacologically active agents with activities spanning antimicrobial, anti-inflammatory, anticancer, and antiviral applications.[3][4][5] This guide focuses on a specific, novel derivative, This compound , a compound whose mechanism of action remains uncharacterized. Given the chemical functionalities of this molecule—notably the reactive chloromethyl group and the disubstituted aromatic system—it presents a compelling candidate for targeted therapeutic development. This document provides a comprehensive, technically-grounded roadmap for the systematic elucidation of its mechanism of action (MoA), from broad phenotypic screening to precise target identification and pathway analysis. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.

The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its stability and tunable physicochemical properties make it an attractive scaffold for developing novel therapeutic agents.[3] The ring itself is generally resistant to metabolic degradation and can participate in hydrogen bonding and other non-covalent interactions, while the substituents at the C3 and C5 positions can be readily modified to modulate potency, selectivity, and pharmacokinetic profiles.[3][6]

Derivatives of this scaffold have been shown to act through a multitude of mechanisms, including:

-

Enzyme Inhibition: Various 1,2,4-oxadiazoles have been identified as potent inhibitors of enzymes such as succinate dehydrogenase (SDH), cholinesterases, and xanthine oxidase.[7][8][9]

-

Receptor Modulation: The scaffold is present in molecules that act as agonists or antagonists for G protein-coupled receptors (GPCRs) and other cell surface receptors.[10]

-

Antiproliferative Activity: Many derivatives induce apoptosis in cancer cell lines, suggesting interference with critical cell signaling pathways.[11]

The subject of this guide, This compound , possesses unique structural features that inform our investigative strategy. The 2-chlorophenyl group at C5 is a common moiety in pharmacologically active compounds, influencing steric and electronic properties. The chloromethyl group at C3 is of particular interest as it can act as a weak alkylating agent, potentially forming a covalent bond with a nucleophilic residue (e.g., cysteine, histidine) in a biological target's active or allosteric site. This raises the possibility of irreversible or tightly-binding inhibition, a highly sought-after characteristic for achieving sustained therapeutic effects.

A Phased Experimental Roadmap for MoA Elucidation

The absence of prior data necessitates a hierarchical approach to defining the MoA. We propose a three-phased workflow, beginning with broad, unbiased screening and progressively narrowing the focus to identify a specific molecular target and characterize its downstream effects.

Caption: A three-phased workflow for MoA elucidation.

Phase 1: Phenotypic Profiling and Target Class Hypothesis Generation

The initial goal is to understand the compound's general biological effect without preconceived bias.

2.1. General Cytotoxicity and Antiproliferative Screening

This first step determines the compound's potency and selectivity across a panel of diverse human cancer cell lines.

Experimental Protocol: XTT Cell Viability Assay

-

Cell Plating: Seed cells from various lineages (e.g., breast, lung, colon, leukemia) into 96-well microplates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-